molecular formula C23H18FN3O2 B2908651 N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzamide CAS No. 899969-39-2

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzamide

Cat. No. B2908651
CAS RN: 899969-39-2
M. Wt: 387.414
InChI Key: KDTUEIFPZPJHFM-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzamide, also known as FMQB or FMQB11, is a small molecule inhibitor that has shown promising results in various scientific research applications. Its unique structure and mechanism of action make it a potential candidate for drug development in the future.

Mechanism of Action

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzamide binds to the ATP-binding site of CK2, thereby inhibiting its activity. This leads to a decrease in the phosphorylation of various downstream targets, which ultimately results in the inhibition of cell growth and proliferation.
Biochemical and physiological effects:
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. Additionally, N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzamide has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzamide has several advantages for lab experiments, including its low molecular weight, high solubility, and specificity for CK2. However, one limitation is that it may not be effective against all types of cancer, and further research is needed to determine its efficacy in different cancer types.

Future Directions

There are several future directions for N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzamide research. One potential application is in the development of combination therapies for cancer treatment. N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzamide has been found to enhance the efficacy of other cancer treatments, and further research is needed to determine the optimal combination therapies. Additionally, N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzamide may have potential applications in other diseases, such as neurodegenerative disorders, where CK2 has been implicated in disease progression. Further research is needed to determine the potential of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzamide in these areas.
In conclusion, N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzamide is a promising small molecule inhibitor with potential applications in cancer treatment and other diseases. Its unique structure and mechanism of action make it a potential candidate for drug development in the future. Further research is needed to determine its efficacy in different cancer types and other diseases.

Synthesis Methods

The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzamide involves several steps, including the condensation of 2-methyl-4-oxoquinazoline-3-carboxylic acid with 2-fluoroaniline, followed by the addition of 4-methylbenzoyl chloride. The resulting product is then purified using column chromatography to obtain pure N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzamide.

Scientific Research Applications

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzamide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzamide achieves this by targeting the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival.

properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2/c1-14-7-9-16(10-8-14)22(28)26-21-13-17(11-12-19(21)24)27-15(2)25-20-6-4-3-5-18(20)23(27)29/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTUEIFPZPJHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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